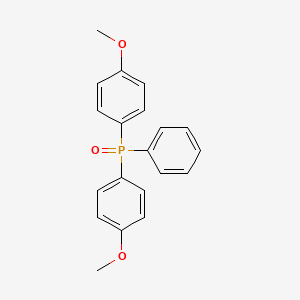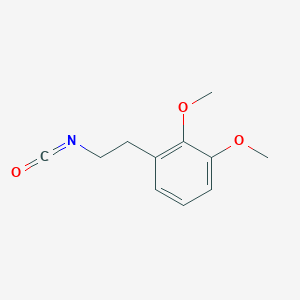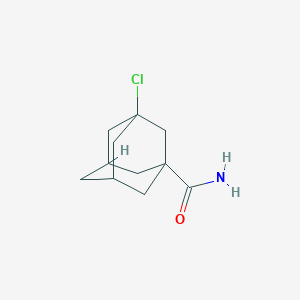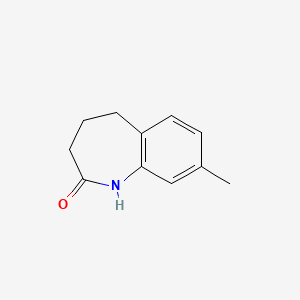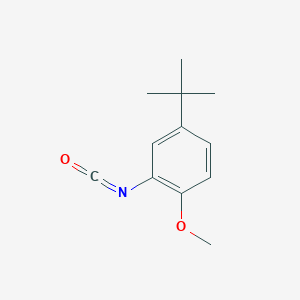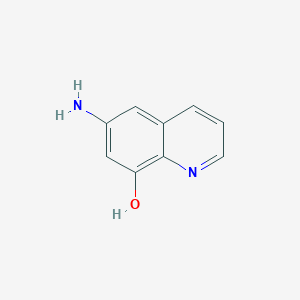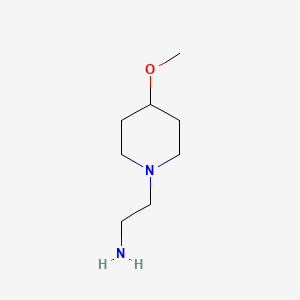
2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)-
Übersicht
Beschreibung
“2,2’:6’,2’'-Terpyridine” is a tridentate ligand that can be prepared in two steps, starting with 2-acetylpyridine . It coordinates with metal centers to form complexes . It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis . The compound “4’-(9-anthracenyl)-2,2’:6’,2’'-terpyridine” has a molecular formula of C29H19N3 and a molecular weight of 409.48 .
Synthesis Analysis
The synthesis of “2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)-” involves complex reactions with transition metals . The complexes have been characterized by UV-vis and IR spectroscopy, and their structures have been determined by X-ray analysis .Molecular Structure Analysis
The molecular structure of “2,2’:6’,2’'-Terpyridine” has been determined to have an average mass of 233.268 Da and a monoisotopic mass of 233.095291 Da . The structure of “4’-(9-anthracenyl)-2,2’:6’,2’'-terpyridine” has been determined by X-ray analysis .Chemical Reactions Analysis
The chemical reactions of “2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)-” involve coordination with metal centers to form complexes . These complexes have been characterized by UV-vis and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’:6’,2’'-Terpyridine” include a density of 1.2±0.1 g/cm3, a boiling point of 402.3±35.0 °C at 760 mmHg, and a flash point of 182.5±18.9 °C . The properties of “4’-(9-anthracenyl)-2,2’:6’,2’'-terpyridine” include a melting point of 215 °C and a boiling point of 583.9±45.0 °C .Wissenschaftliche Forschungsanwendungen
Photodynamic Applications and DNA Interaction
Research has demonstrated that ruthenium bis(terpyridine) complexes modified with anthracenyl groups exhibit exceptional 1O2 generation quantum yields and potent photocleavage abilities on DNA. These complexes, due to their high 1O2 generation efficiency, hold promising applications in processes involving DNA photocleavage and potentially in photodynamic therapy (Ding et al., 2006).
Optical and Electronic Properties
Aryl-substituted 2,2':6',2''-terpyridines, particularly those modified with anthracenyl groups, show distinct optical properties due to their twisted ground state conformations and the effects of intramolecular charge transfer. These properties are critical for their application in the development of optical sensors, organic electronics, and fluorescent probes (Szłapa-Kula et al., 2020).
Coordination Polymers and Luminescence
Coordination polymers formed from anthracenyl-terpyridine derivatives exhibit unique structural and emissive properties. These materials are studied for their potential in creating novel photofunctional materials, indicating applications in luminescent sensing, molecular electronics, and as components in light-emitting devices (Constable et al., 2013).
Cellular Imaging and Photocytotoxicity
Iron(II) complexes featuring 4'-(9-anthracenyl)-2,2':6',2''-terpyridine have been explored for their remarkable photocytotoxic effects in visible light against cancer cells and for their potential in cellular imaging. This highlights their significance in developing new photochemotherapeutic agents (Basu et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- is metal centers . The compound is a tridentate ligand, meaning it has three sites that can bind to metal centers . This property allows it to form complexes with various metal ions .
Mode of Action
The compound interacts with its targets through its three near-coplanar nitrogen donor atoms . These atoms allow the compound to bind to metal centers and form metallo-supramolecular structures . The formation of these complexes can result in changes to the metal centers, potentially affecting their function.
Biochemical Pathways
The exact biochemical pathways affected by 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- The compound’s ability to form complexes with metal centers suggests it could potentially influence pathways involving these metals .
Result of Action
The molecular and cellular effects of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- Its ability to form complexes with metal centers suggests it could potentially influence the function of these metals at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- Factors such as ph, temperature, and the presence of other compounds could potentially affect its ability to form complexes with metal centers .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3/c1-3-11-23-20(9-1)17-21-10-2-4-12-24(21)29(23)22-18-27(25-13-5-7-15-30-25)32-28(19-22)26-14-6-8-16-31-26/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMNAHBRGPXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413221 | |
| Record name | 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)- | |
CAS RN |
163087-28-3 | |
| Record name | 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



